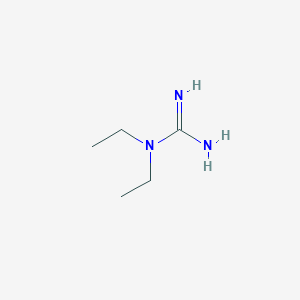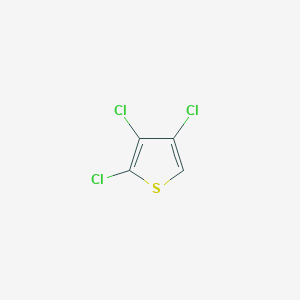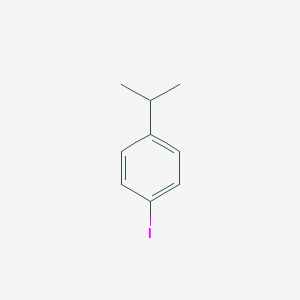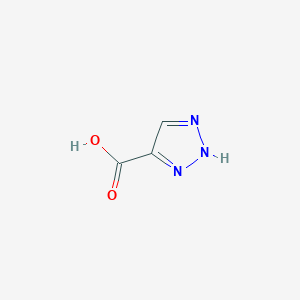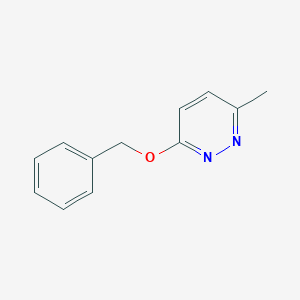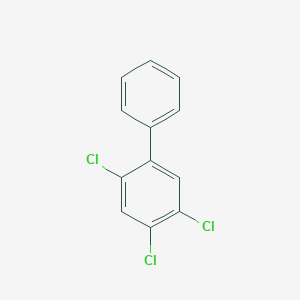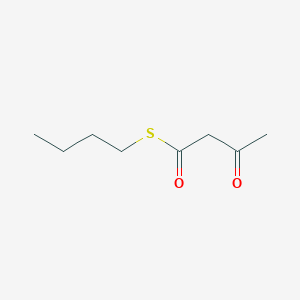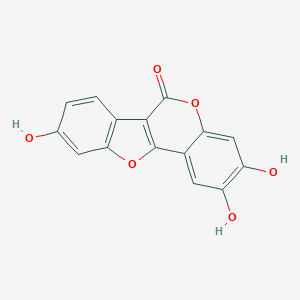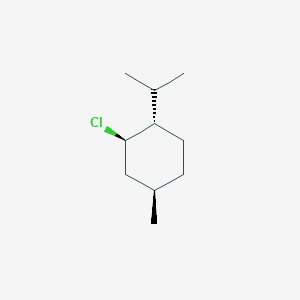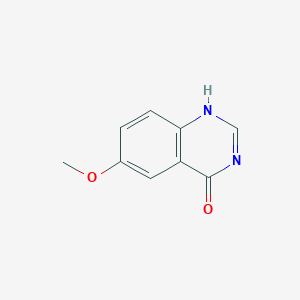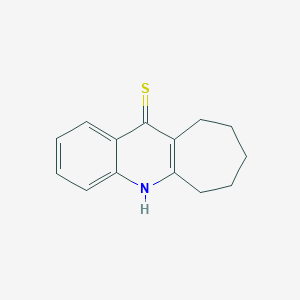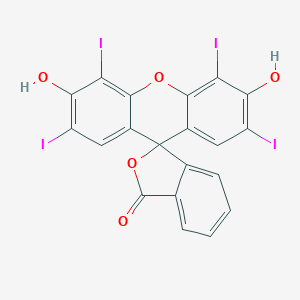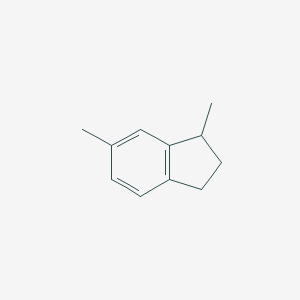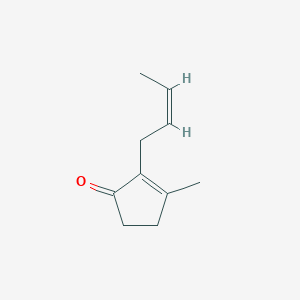
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. This compound is commonly known as Z-CPM and is a member of the cyclopentenone family. Z-CPM is a yellow-colored liquid that is highly reactive and can undergo several chemical reactions.
Wirkmechanismus
The mechanism of action of Z-CPM is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. Z-CPM has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It is also believed to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation.
Biochemische Und Physiologische Effekte
Z-CPM has been shown to have several biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and oxidative stress. Z-CPM has also been shown to have a protective effect on the liver and to improve glucose metabolism. Additionally, Z-CPM has been shown to have an anti-cancer effect, and several studies have investigated its potential as a chemopreventive agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Z-CPM in lab experiments include its relatively simple synthesis method, its high reactivity, and its potential applications in various fields. However, there are also some limitations to using Z-CPM. For example, it is highly reactive and can be difficult to handle. It is also relatively unstable and can undergo several chemical reactions, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on Z-CPM. One area of research is the development of new synthetic methods for Z-CPM and its derivatives. Another area of research is the investigation of its potential as an anti-inflammatory and anti-cancer agent. Additionally, there is potential for Z-CPM to be used in the development of new materials, such as polymers and liquid crystals. Further research is needed to fully understand the potential applications of Z-CPM in various fields.
In conclusion, Z-CPM is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its relatively simple synthesis method and high reactivity make it an attractive starting material for the synthesis of various compounds. Z-CPM has also shown potential as an anti-inflammatory and anti-cancer agent, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
Z-CPM can be synthesized through a variety of methods, including the reaction of cyclopentadiene with crotonaldehyde. This reaction is carried out under acidic conditions, and the product is then purified through distillation. Another method involves the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, followed by dehydration to yield Z-CPM. The synthesis of Z-CPM is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Z-CPM has been the subject of several scientific studies due to its potential applications in various fields. In organic chemistry, Z-CPM is used as a starting material for the synthesis of various compounds. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis. Z-CPM has also shown potential as an anti-inflammatory agent, and several studies have investigated its effect on inflammation in animal models.
Eigenschaften
CAS-Nummer |
17190-71-5 |
|---|---|
Produktname |
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-, (Z)- |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
InChI-Schlüssel |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
Isomerische SMILES |
C/C=C\CC1=C(CCC1=O)C |
SMILES |
CC=CCC1=C(CCC1=O)C |
Kanonische SMILES |
CC=CCC1=C(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
